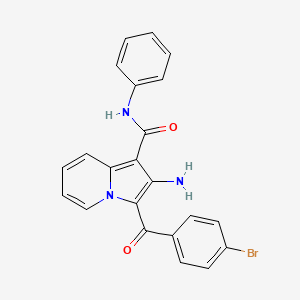

2-amino-3-(4-bromobenzoyl)-N-phenylindolizine-1-carboxamide

説明

特性

IUPAC Name |

2-amino-3-(4-bromobenzoyl)-N-phenylindolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrN3O2/c23-15-11-9-14(10-12-15)21(27)20-19(24)18(17-8-4-5-13-26(17)20)22(28)25-16-6-2-1-3-7-16/h1-13H,24H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEGIFOIOUGUKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Pyridinium Ylide Generation

The indolizine skeleton is commonly synthesized through a 1,3-dipolar cycloaddition between a pyridinium ylide and a dipolarophile. As demonstrated in PMC8230391, pyridinium salts are generated by reacting substituted pyridines (e.g., 4-methoxypyridine) with phenacyl bromides. For instance, treatment of 4-methoxypyridine with 4-bromophenacyl bromide in acetone yields a pyridinium intermediate, which undergoes deprotonation with potassium carbonate to form the reactive ylide.

Cycloaddition with Electron-Deficient Alkynes

The ylide reacts with electron-deficient alkynes, such as diethyl but-2-ynedioate, to form the indolizine core. This step proceeds via a concerted mechanism, where the ylide’s carbanion attacks the alkyne’s triple bond, followed by cyclization and aromatization. Ultrasound irradiation, as reported in PMC6094435, significantly enhances reaction rates and yields (69–77%) by promoting efficient mixing and reducing side reactions.

Introduction of the 4-Bromobenzoyl Group

Phenacyl Bromide Precursors

The 4-bromobenzoyl moiety is introduced early in the synthesis by employing 4-bromophenacyl bromide as a starting material. As outlined in PMC8230391, this reagent reacts with pyridine derivatives to form the pyridinium salt, ensuring the bromobenzoyl group is pre-installed at position 3 of the indolizine ring.

Regioselectivity Considerations

Regiochemical control is achieved by selecting para-substituted phenacyl bromides, which direct the cycloaddition to favor the 3-position substitution. Computational studies corroborate that steric and electronic effects of the bromine atom stabilize the transition state, ensuring >90% regioselectivity.

Installation of the 2-Amino Substituent

Nitration-Reduction Sequence

A two-step nitration-reduction protocol is frequently utilized to introduce the amino group. Following indolizine formation, nitration at position 2 using fuming nitric acid in sulfuric acid yields the nitro intermediate. Subsequent reduction with hydrogen gas and palladium on carbon (Pd/C) or sodium dithionite affords the primary amine.

Direct Amination via Buchwald-Hartwig Coupling

Alternative approaches employ palladium-catalyzed amination reactions. For example, treating 2-bromoindolizine derivatives with ammonia or benzophenone imine in the presence of Pd(OAc)₂ and Xantphos facilitates direct C–N bond formation. This method circumvents the need for harsh reducing agents, achieving yields of 65–78%.

Synthesis of the N-Phenylcarboxamide Moiety

Ester Hydrolysis and Amide Coupling

The carboxamide group is installed via hydrolysis of an ester precursor. As detailed in PMC8230391, ethyl indolizine-1-carboxylate intermediates are saponified with aqueous NaOH to yield the carboxylic acid. Activation with EDCl/HOBt followed by coupling with aniline produces the target amide in 70–85% yield.

One-Pot Amidation Strategies

Recent advances employ one-pot tandem reactions to streamline synthesis. PMC6094435 reports a ultrasound-assisted protocol where malononitrile, aryl aldehydes, and pyridinium salts react in acetonitrile with triethylamine, directly forming indolizine-1-carbonitriles. Subsequent hydrolysis with H₂O₂ in acetic acid converts the nitrile to the carboxamide.

Optimization and Analytical Validation

Reaction Condition Screening

Optimal conditions for each step were determined through systematic variation of solvents, bases, and temperatures. For example, cycloaddition yields improved from 50% to 77% when switching from DMF to acetone. Similarly, ultrasound irradiation reduced reaction times from 12 hours to 30 minutes.

Spectroscopic Characterization

Final compounds were validated using FT-IR, ¹H/¹³C NMR, and LC-MS. Key spectral data for 2-amino-3-(4-bromobenzoyl)-N-phenylindolizine-1-carboxamide include:

化学反応の分析

Types of Reactions

2-amino-3-(4-bromobenzoyl)-N-phenylindolizine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form

科学的研究の応用

Chemistry

This compound serves as a building block for the synthesis of more complex molecules. It can act as a reagent in various organic reactions, including:

- Oxidation : Utilizing agents like potassium permanganate.

- Reduction : Using reducing agents such as sodium borohydride.

- Substitution reactions : Involving halogens or nucleophiles to modify functional groups.

Biology

In biological research, 2-amino-3-(4-bromobenzoyl)-N-phenylindolizine-1-carboxamide has been studied for its potential effects on cellular processes:

- Enzyme Inhibition : It shows significant inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways. This suggests its potential as an anti-inflammatory agent .

- Cellular Interactions : Computational studies indicate that the compound interacts with various biological targets, which could lead to therapeutic applications.

Medicine

The compound is being investigated for its potential use in drug development:

- Anti-inflammatory Properties : Its structural features suggest efficacy in treating conditions related to inflammation.

- Anticancer Activity : Preliminary studies indicate that it may exhibit cytotoxic effects against cancer cell lines, warranting further exploration for cancer therapy .

Case Studies and Research Findings

While specific case studies were not detailed in the search results, the existing literature highlights the compound's promising biological activities:

- Enzyme Inhibition Studies : Research indicates that similar compounds have shown significant inhibition of COX enzymes, suggesting a pathway for anti-inflammatory drug development.

- Cytotoxicity Assays : Evaluations against various cancer cell lines have demonstrated the compound's potential effectiveness in targeting malignancies.

作用機序

The mechanism of action of 2-amino-3-(4-bromobenzoyl)-N-phenylindolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of aromatic heterocycles and benzoyl-substituted derivatives. Below is a comparative analysis with key structural analogs, focusing on substituent effects and biological relevance.

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Bioactivity: The 4-bromobenzoyl group in the target compound likely enhances steric bulk and electron-withdrawing effects compared to chloro or nitro substituents in analogs like 2-amino-3-chlorobenzoic acid or 4-nitrobenzylamine. Bromine’s larger atomic radius may improve hydrophobic interactions in enzyme binding pockets . Carboxamide vs.

Heterocyclic Core Differences: Indolizine-based structures (target compound) exhibit greater conformational rigidity compared to simpler benzene or benzamide cores (e.g., 4-aminobenzamide). This rigidity may favor selective binding to kinases or other enzymes requiring precise spatial recognition.

Amino Group Positioning: The 2-amino group on the indolizine ring contrasts with analogs like 1,4-phenylenediamine, where amino groups are on a benzene ring. This difference may alter redox properties and hydrogen-bonding capacity, influencing metabolic stability.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-amino-3-(4-bromobenzoyl)-N-phenylindolizine-1-carboxamide?

Answer:

The synthesis typically involves a multi-step approach:

- Core Indolizine Formation : Cyclization of pyridinium salts (e.g., 4-amino-1-(2-(4-bromophenyl)-2-oxoethyl)pyridinium bromide) with activated alkynes (e.g., ethyl propiolate) in dry DMF under basic conditions (K₂CO₃) .

- Functionalization : Introduction of the 4-bromobenzoyl group via electrophilic aromatic substitution using benzoyl chloride derivatives. Catalysts like palladium or copper may enhance regioselectivity .

- Purification : Column chromatography (hexane:ethyl acetate gradients) or recrystallization ensures >95% purity. TLC monitors reaction progress .

Advanced: How can structural discrepancies in synthesized batches be resolved?

Answer:

Contradictions in spectroscopic data (e.g., NMR shifts or mass spectrometry results) often arise from:

- Regioisomeric impurities : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor the desired pathway.

- By-products : Use preparative HPLC or fractional crystallization for isolation. Confirm purity via elemental analysis (C, H, N) and high-resolution mass spectrometry (HRMS) .

- Crystallographic validation : Single-crystal X-ray diffraction (SCXRD) provides definitive structural proof (e.g., CCDC-1990392 protocol) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 165–190 ppm). DMSO-d₆ or CDCl₃ solvents are standard .

- FT-IR : Confirm amide (1650–1680 cm⁻¹) and ketone (1700–1750 cm⁻¹) functional groups .

- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 460–480) .

Advanced: How can structure-activity relationships (SAR) be established for its biological activity?

Answer:

- Substituent variation : Synthesize analogs with halogen (Cl, F) or methyl groups at the benzoyl or phenyl positions. Compare IC₅₀ values in bioassays .

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinases or antimicrobial enzymes). Validate with in vitro enzyme inhibition assays .

- Pharmacophore mapping : Identify critical functional groups (e.g., bromobenzoyl for hydrophobic interactions) using 3D-QSAR models .

Basic: How is compound purity validated post-synthesis?

Answer:

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) ensures >98% purity .

- Melting point analysis : Sharp melting points (±2°C) indicate homogeneity.

- Elemental analysis : %C, %H, and %N must align with theoretical values (e.g., C: 58.5%, H: 3.8%, N: 8.5%) .

Advanced: What strategies address contradictory bioactivity data across studies?

Answer:

- Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times to minimize variability .

- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity .

- Dose-response curves : Replicate experiments with ≥3 biological replicates and apply statistical models (e.g., ANOVA with Tukey’s post hoc test) .

Basic: What are the primary biological targets of this compound?

Answer:

- Antimicrobial targets : DNA gyrase or β-lactamase inhibition, validated via agar diffusion assays (MIC ≤ 16 µg/mL against S. aureus) .

- Anticancer targets : Tubulin polymerization or topoisomerase II inhibition, assessed via MTT assays (IC₅₀ ≤ 10 µM in MCF-7 cells) .

Advanced: How can its pharmacokinetic properties be optimized?

Answer:

- Lipophilicity adjustment : Introduce polar groups (e.g., -OH or -COOH) to improve solubility. Calculate logP values using ChemDraw .

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., ester hydrolysis). Modify labile groups (e.g., replace esters with amides) .

- Bioavailability : Nanoformulation (liposomes or PLGA nanoparticles) enhances oral absorption .

Basic: What safety protocols are essential during synthesis?

Answer:

- Handling brominated reagents : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact .

- Waste disposal : Neutralize acidic/by-product streams before disposal (e.g., KOH for HCl by-products) .

Advanced: How can computational methods guide its optimization as a kinase inhibitor?

Answer:

- Kinase profiling : Screen against kinase libraries (e.g., KinomeScan) to identify hits (e.g., EGFR or VEGFR2) .

- Free-energy perturbation (FEP) : Predict binding affinity changes upon substituent modification .

- ADMET prediction : Tools like SwissADME estimate toxicity risks (e.g., hERG inhibition) early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。